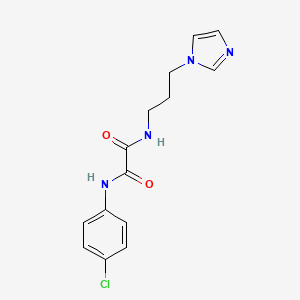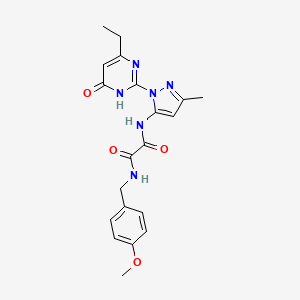
N1-(3-(1H-イミダゾール-1-イル)プロピル)-N2-(4-クロロフェニル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound that features a chlorophenyl group and an imidazole ring. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
作用機序
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the core of many natural products like histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
One of the imidazole derivatives, namely (e)-3-(1h-imidazol-1-yl)-1-phenylpropan-1-one o-4-chlorobenzoyl oxime, emerged as a potent anti-candida albicans agent .
生化学分析
Biochemical Properties
The biochemical properties of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-chlorophenyl)oxalamide are largely influenced by the presence of the imidazole ring. Imidazole-containing compounds have been shown to interact with a variety of enzymes and proteins
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl chain: This step involves the alkylation of the imidazole ring with a propyl halide.
Formation of the ethanediamide: The final step involves the reaction of the chlorophenyl group with the imidazole-propyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the propyl chain.
Reduction: Reduction reactions could target the chlorophenyl group or the ethanediamide moiety.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.
類似化合物との比較
Similar Compounds
N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with an acetamide group instead of ethanediamide.
N’-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to the specific combination of the chlorophenyl group and the imidazole ring, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOUIQOHEORBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)


![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2490130.png)
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)


![5-Fluoro-2-{[1-(4-methylbenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2490135.png)


![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)
![3-(benzenesulfonyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2490143.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)
